1-Ethyl-3,7,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Description
Properties
IUPAC Name |
1-ethyl-3,7,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N6O2/c1-5-18-11-13-9-8(17(11)6-7(2)14-18)10(19)16(4)12(20)15(9)3/h5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZQCWXUELYXWQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=NC3=C(N2CC(=N1)C)C(=O)N(C(=O)N3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-3,7,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione typically involves multi-step organic reactions. One common method includes the alkylation of a purine derivative with ethyl iodide, followed by methylation using methyl iodide in the presence of a strong base such as sodium hydride. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-3,7,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ethyl or methyl groups, where nucleophiles such as halides or amines replace the existing substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced purine derivatives.
Substitution: Formation of substituted purine-triazine compounds.
Scientific Research Applications
1-Ethyl-3,7,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Ethyl-3,7,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in DNA replication, thereby exhibiting anticancer properties. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Core Modifications
Compound A : 3,7,9-Trimethyl-1-[2-(4-phenylpiperazin-1-yl)ethyl]-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
- Key Difference : The 1-position substituent is a 2-(4-phenylpiperazinyl)ethyl group instead of a simple ethyl.
- Impact: Pharmacological Activity: The phenylpiperazine moiety may enhance binding to serotonin or dopamine receptors due to its affinity for neurotransmitter transporters . Solubility: The polar piperazine group could improve aqueous solubility compared to the target compound’s ethyl group.
Compound B : 7,9-Dimethyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione
- Key Differences :
- Missing ethyl (position 1) and methyl (position 3) groups.
- Dihydro (saturated) core at positions 1 and 3.
- Impact :
Compound C : 3-(4-Chlorophenyl)-7,9-dimethyl-1-phenyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
- Key Differences :
- Aromatic substituents at positions 1 (phenyl) and 3 (4-chlorophenyl).
Compound D : 3,4,9-Trimethyl-1,7-bis(piperidin-1-ylmethyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Stability and Degradation Profiles
- Target Compound : Methyl and ethyl groups likely confer metabolic stability, as alkyl chains resist oxidative degradation better than tert-butyl groups (e.g., 7,9-Di-tert-butyl-1-oxaspiro[4,5]deca-6,9-diene-2,8-dione, a degradation product of antioxidants) .
- Compound C : The 4-chlorophenyl group may lead to photodegradation or glutathione adduct formation in vivo .
Biological Activity
1-Ethyl-3,7,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione is a complex organic compound with notable biological activities. This article explores its synthesis, characterization, and biological properties based on diverse research findings.
Chemical Structure and Properties
- Molecular Formula : C15H22N6O2
- Molecular Weight : 318.37 g/mol
- IUPAC Name : 1-Ethyl-3,7,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
The compound features a purine-like structure with triazine moieties that contribute to its biological activity. The unique arrangement of methyl and ethyl groups enhances its interaction with biological targets.
Synthesis
The synthesis of 1-Ethyl-3,7,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione typically involves multi-step reactions starting from simpler purine derivatives. Key steps include:
- Formation of the purine core.
- Introduction of triazine units through nucleophilic substitution.
- Final modifications to achieve the desired substituent patterns.
The biological activity of this compound is attributed to its ability to interact with various enzymes and receptors in the body. The specific mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It can modulate receptor activities influencing cellular signaling processes.
Biological Activity
Research has demonstrated several biological activities associated with this compound:
Antibacterial Activity
Studies indicate that 1-Ethyl-3,7,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione exhibits antibacterial properties against various strains:
- Escherichia coli (Gram-negative)
- Klebsiella pneumoniae (Gram-negative)
- Staphylococcus aureus (Gram-positive)
The antibacterial efficacy was evaluated using the agar diffusion method and showed significant inhibition zones compared to control groups .
Anticancer Properties
Preliminary studies suggest potential anticancer effects due to its ability to induce apoptosis in cancer cells. The compound has been tested against several cancer cell lines with varying success rates in inhibiting cell proliferation .
Case Studies
- Antibacterial Evaluation : A recent study synthesized derivatives containing triazine and evaluated their antibacterial activity against common pathogens. Results showed that modifications in the structure could enhance antibacterial efficacy .
- Anticancer Research : Another study focused on the antiproliferative effects of similar triazine compounds on cancer cell lines. The findings indicated that certain structural features are crucial for enhancing cytotoxicity .
Comparative Analysis
To understand the unique properties of 1-Ethyl-3,7,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione better, it is useful to compare it with related compounds:
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| Caffeine | Methylxanthine | Stimulant |
| Theobromine | Methylxanthine | Mild stimulant |
| Similar Triazines | Triazine derivatives | Antibacterial/Anticancer |
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for synthesizing 1-Ethyl-3,7,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione, and how can reaction parameters be optimized?
- Methodological Answer : The compound’s synthesis likely involves multi-step alkylation and cyclization, as seen in structurally analogous purino-triazine-diones. For example, regioselective thionation and cyclization under mild conditions (e.g., 40–60°C) can minimize side reactions . Key parameters include temperature control, solvent selection (e.g., ethanol or dichloromethane), and stoichiometric ratios of alkylating agents. Systematic optimization requires iterative testing via thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) to monitor intermediate purity . Post-synthesis, recrystallization or column chromatography can enhance final purity .
Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, DEPT) is essential for verifying substituent positions and regioselectivity . High-resolution mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography provides unambiguous structural validation, particularly for complex fused-ring systems . Comparative analysis with spectral databases (e.g., PubChem) helps resolve ambiguities .
Q. How do structural modifications (e.g., ethyl/methyl groups) influence the compound’s electronic properties and reactivity?
- Methodological Answer : Substituent effects can be assessed computationally via density functional theory (DFT) to predict electron distribution and reactive sites . Experimentally, substituent-directed reactivity (e.g., nucleophilic attack at electron-deficient regions) can be tested through functionalization reactions (e.g., halogenation or amination) under controlled conditions .
Advanced Research Questions
Q. How can researchers address contradictions in reported biological activities of structurally similar purino-triazine-diones?
- Methodological Answer : Conduct comparative bioassays under standardized conditions (e.g., cell lines, concentrations, and controls) to isolate variables . Structure-activity relationship (SAR) studies should systematically vary substituents (e.g., alkyl chain length or aryl groups) while maintaining core scaffold integrity. Bibliometric analysis of published data can identify methodological discrepancies (e.g., assay protocols) that contribute to contradictions .
Q. What experimental designs are suitable for studying the compound’s metabolic pathways and degradation products?
- Methodological Answer : Use isotope-labeled analogs (e.g., ¹⁴C or ²H) in in vitro hepatic microsome assays to track metabolic transformations . Liquid chromatography-tandem mass spectrometry (LC-MS/MS) identifies degradation products, while computational tools (e.g in silico metabolism predictors) prioritize likely metabolites for isolation . Environmental degradation studies should simulate abiotic factors (e.g., UV light, pH) and biotic factors (e.g., microbial consortia) .
Q. What computational approaches best predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) screens potential binding sites using crystallographic data of target proteins. Molecular dynamics (MD) simulations assess binding stability over time . For novel targets, homology modeling builds 3D structures from related proteins, followed by virtual ligand screening to prioritize in vitro testing .
Q. How can the environmental fate and ecotoxicological risks of this compound be evaluated?
- Methodological Answer : Follow frameworks like Project INCHEMBIOL, which integrate laboratory studies on hydrolysis/photolysis rates, soil adsorption coefficients, and bioaccumulation potential in model organisms (e.g., Daphnia magna) . Field studies monitor real-world distribution in water, soil, and biota, while probabilistic models estimate ecological risks based on toxicity thresholds .
Data Analysis & Theoretical Frameworks
Q. What statistical methods are recommended for analyzing dose-response relationships in toxicity studies?
- Methodological Answer : Use nonlinear regression models (e.g., log-logistic or probit analysis) to calculate EC₅₀/LC₅₀ values. Bootstrap resampling quantifies confidence intervals, and ANOVA compares effects across experimental groups . For high-throughput data, machine learning (e.g., random forests) identifies key predictors of toxicity .
Q. How should theoretical frameworks guide research on this compound’s mechanism of action?
- Methodological Answer : Develop hypotheses based on established mechanisms of purine analogs (e.g., adenosine receptor antagonism) . Align experimental design with systems biology principles, integrating omics data (transcriptomics/proteomics) to map pathway interactions . Iterative refinement of hypotheses ensures alignment with emerging data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
